molecular formula C12H13NO4 B8596027 1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Cat. No. B8596027
M. Wt: 235.24 g/mol
InChI Key: ZDUBEVXJAJZYQB-UHFFFAOYSA-N
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Patent
US09339502B2

Procedure details

To potassium nitrate in acetonitrile (50 mL) and trifluoroacetic anhydride (100 mL) at 0° C. was added dropwise 1-methoxy-5,7,8,9-tetrahydro-benzocyclohepten-6-one (25 g, 0.131 mol) in 50 mL acetonitrile. The reaction was stirred for 2.5 hours while warming to RT. The reaction was concentrated without heat on a rotary evaporator. MeOH was added and stirred briefly. Reconcentrated and worked-up by partitioning between dichloromethane and sat. sq. sodium bicarbonate solution. The organic layer was separated and dried (Mg2SO4), concentrated and purified by chromatography ISCO (330 g silica cartridge: gradient elution−10 to 50% EA:HEX over 60 minutes) affording two isomers. The title compound was the later eluting (10.7 grams, 34.6% yield). 1H-NMR (400 MHz, CDCl3) 7.70 (d, J=8.3 Hz, 1H), 7.06 (d, J=8.3 Hz, 1H), 3.92 (s, 3H), 3.80 (s, 2H), 3.13-3.09 (m, 2H), 2.60 (t, J=7.0 Hz, 2H), 2.10-2.03 (m, 2H).
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
34.6%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[CH3:6][O:7][C:8]1[C:13]2[CH2:14][CH2:15][CH2:16][C:17](=[O:19])[CH2:18][C:12]=2[CH:11]=[CH:10][CH:9]=1>C(#N)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH3:6][O:7][C:8]1[C:13]2[CH2:14][CH2:15][CH2:16][C:17](=[O:19])[CH2:18][C:12]=2[CH:11]=[CH:10][C:9]=1[N+:1]([O-:4])=[O:2] |f:0.1|

Inputs

Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=CC2=C1CCCC(C2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
without heat on a rotary evaporator
ADDITION
Type
ADDITION
Details
MeOH was added
STIRRING
Type
STIRRING
Details
stirred briefly
CUSTOM
Type
CUSTOM
Details
by partitioning between dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography ISCO (330 g silica cartridge: gradient elution−10 to 50% EA:HEX over 60 minutes)
Duration
60 min
CUSTOM
Type
CUSTOM
Details
affording two isomers

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=C(C=CC2=C1CCCC(C2)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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